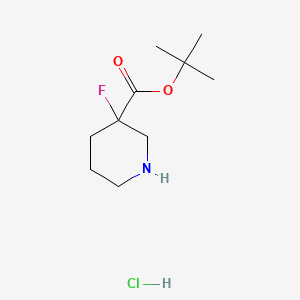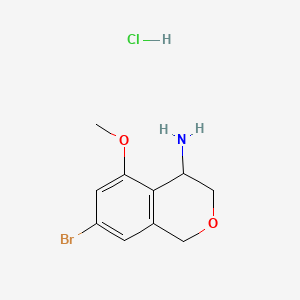![molecular formula C25H25N7O2 B13549341 [3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate](/img/structure/B13549341.png)
[3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both acridine and azide functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate typically involves multiple steps, starting with the preparation of the acridine derivative The acridine core is often synthesized through a series of condensation reactions involving aromatic amines and aldehydes The dimethylamino groups are introduced via alkylation reactions using dimethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the azide group to an amine group, using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles when reacted with alkynes in the presence of a copper catalyst (click chemistry).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide for azidation, copper sulfate and sodium ascorbate for click chemistry.
Major Products
Oxidation: N-oxides of the acridine derivative.
Reduction: Amino derivatives.
Substitution: Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate is used as a precursor for the synthesis of various heterocyclic compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the acridine moiety, which exhibits strong fluorescence. It can be used in imaging techniques to study cellular processes and structures.
Medicine
In medicine, the compound’s azide group makes it a candidate for drug development, particularly in the field of targeted cancer therapies. The azide group can be used for bioorthogonal reactions, allowing for the selective targeting of cancer cells.
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of [3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate involves its interaction with specific molecular targets. The acridine moiety can intercalate into DNA, disrupting the replication process and leading to cell death. The azide group can undergo bioorthogonal reactions, allowing for the selective modification of biomolecules in living systems. These interactions can activate various signaling pathways, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine Orange: A fluorescent dye used in cell biology for staining nucleic acids.
Azidothymidine (AZT): An antiretroviral medication used to prevent and treat HIV/AIDS.
9-Aminoacridine: An antiseptic and a precursor for the synthesis of other acridine derivatives.
Uniqueness
[3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate is unique due to the combination of acridine and azide functional groups in a single molecule. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.
Eigenschaften
Molekularformel |
C25H25N7O2 |
|---|---|
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
[[3,6-bis(dimethylamino)acridin-9-yl]amino] 2-(4-azidophenyl)acetate |
InChI |
InChI=1S/C25H25N7O2/c1-31(2)18-9-11-20-22(14-18)27-23-15-19(32(3)4)10-12-21(23)25(20)29-34-24(33)13-16-5-7-17(8-6-16)28-30-26/h5-12,14-15H,13H2,1-4H3,(H,27,29) |
InChI-Schlüssel |
RYTKGJKRUNHUCF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=N2)N(C)C)NOC(=O)CC4=CC=C(C=C4)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4,4,5,5-Tetramethyl-2-[2-(3-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13549344.png)
![rac-(1R,4S,5R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylicacid](/img/structure/B13549349.png)
